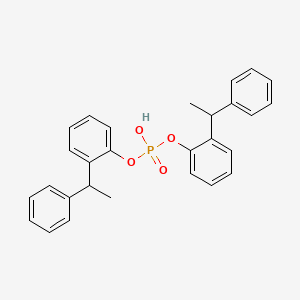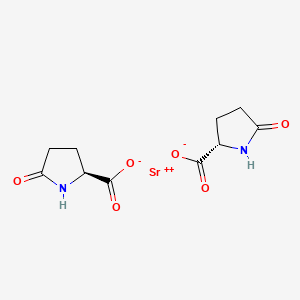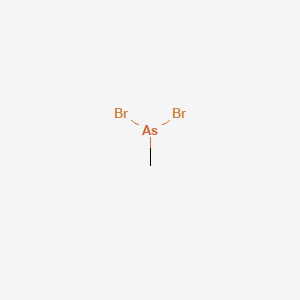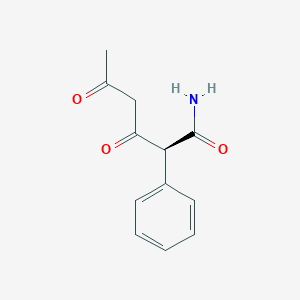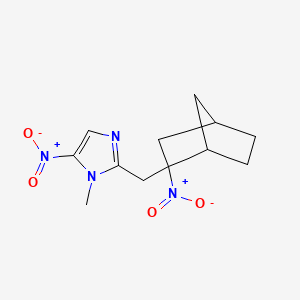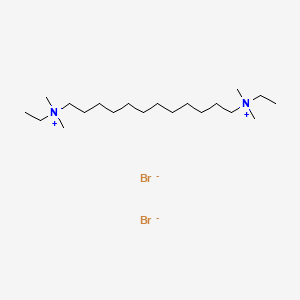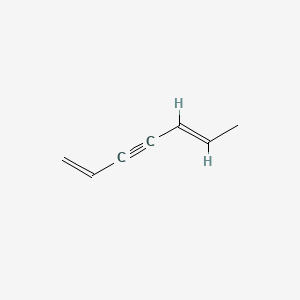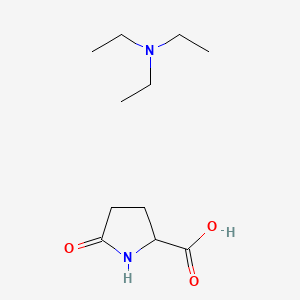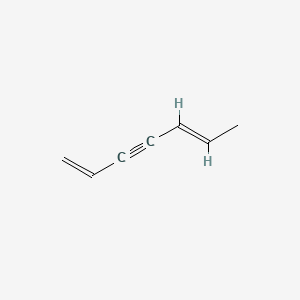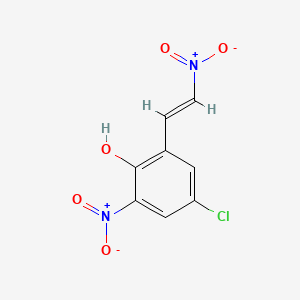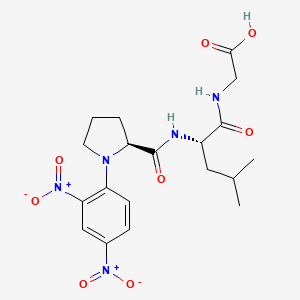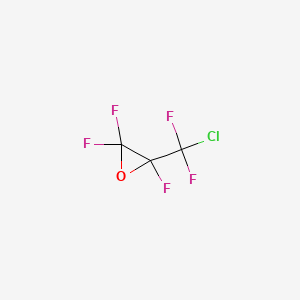
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- is a specialized organic compound belonging to the class of epoxides. Epoxides, also known as oxiranes, are three-membered cyclic ethers characterized by an oxygen atom bonded to two adjacent carbon atoms. This particular compound is notable for its unique substitution pattern, which includes chlorodifluoromethyl and trifluoromethyl groups, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. For Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-, the preparation can be achieved through the epoxidation of the corresponding alkene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the use of catalytic systems. For instance, the catalytic oxidation of ethylene to produce ethylene oxide is a well-established method. Similar catalytic processes can be adapted for the synthesis of more complex oxiranes, including Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro-, using tailored catalysts and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- undergoes various chemical reactions, including:
Ring-Opening Reactions: Due to the ring strain in the three-membered oxirane ring, it readily undergoes nucleophilic ring-opening reactions. Common nucleophiles include amines, alcohols, and carboxylic acids.
Substitution Reactions: The presence of halogen and fluorine substituents allows for substitution reactions, particularly under the influence of strong bases or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are frequently used in ring-opening reactions.
Catalysts: Lewis acids such as boron trifluoride (BF3) can catalyze the ring-opening reactions.
Solvents: Dichloromethane, tetrahydrofuran (THF), and other inert solvents are commonly used.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a β-amino alcohol, while reaction with a carboxylic acid would produce a β-hydroxy ester .
Scientific Research Applications
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive, allowing it to interact with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems, where the compound can modify biomolecules or act as a precursor to more complex structures .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: The simplest oxirane, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common oxirane, used in the production of polyurethane plastics.
Epichlorohydrin: Used in the production of epoxy resins and as a precursor to glycerol.
Uniqueness
Oxirane, 2-(chlorodifluoromethyl)-2,3,3-trifluoro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorodifluoromethyl and trifluoromethyl groups enhances its reactivity and stability, making it suitable for specialized applications that simpler oxiranes cannot fulfill .
Properties
CAS No. |
5068-87-1 |
|---|---|
Molecular Formula |
C3ClF5O |
Molecular Weight |
182.47 g/mol |
IUPAC Name |
2-[chloro(difluoro)methyl]-2,3,3-trifluorooxirane |
InChI |
InChI=1S/C3ClF5O/c4-2(6,7)1(5)3(8,9)10-1 |
InChI Key |
YMAFMCIPUPVXCB-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(O1)(F)F)(C(F)(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



